Cas no 1248705-14-7 ({2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride)
![{2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride structure](https://ja.kuujia.com/scimg/cas/1248705-14-7x500.png)
{2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- EN300-681013
- 1248705-14-7
- {2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride
- {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride
-
- インチ: 1S/C9H9ClN2O2S/c1-7-8(6-15(10,13)14)12-5-3-2-4-9(12)11-7/h2-5H,6H2,1H3
- InChIKey: CSLJBXXTIDZIJI-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1=C(C)N=C2C=CC=CN12)(=O)=O
計算された属性
- せいみつぶんしりょう: 244.0073264g/mol
- どういたいしつりょう: 244.0073264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 59.8Ų
{2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-681013-2.5g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 2.5g |
$2912.0 | 2023-03-11 | ||
Enamine | EN300-681013-1.0g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-681013-0.1g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 0.1g |
$1307.0 | 2023-03-11 | ||
Enamine | EN300-681013-0.05g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 0.05g |
$1247.0 | 2023-03-11 | ||
Enamine | EN300-681013-0.5g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 0.5g |
$1426.0 | 2023-03-11 | ||
Enamine | EN300-681013-5.0g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 5.0g |
$4309.0 | 2023-03-11 | ||
Enamine | EN300-681013-10.0g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 10.0g |
$6390.0 | 2023-03-11 | ||
Enamine | EN300-681013-0.25g |
{2-methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride |
1248705-14-7 | 0.25g |
$1366.0 | 2023-03-11 |
{2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
{2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chlorideに関する追加情報
{2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1248705-14-7, commonly referred to as {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structural features, which combine the imidazo[1,2-a]pyridine scaffold with a sulfonyl chloride group. The imidazo[1,2-a]pyridine core is a heterocyclic structure known for its aromaticity and stability, while the sulfonyl chloride moiety introduces reactivity and functional versatility.
Recent studies have highlighted the potential of {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride as a key intermediate in the synthesis of advanced materials and pharmaceutical agents. For instance, researchers have explored its role in the construction of bioactive molecules, where the sulfonyl chloride group serves as a reactive handle for further functionalization. This compound's ability to undergo nucleophilic substitution reactions has made it a valuable building block in medicinal chemistry.
In terms of synthesis, the preparation of {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride typically involves multi-step processes that leverage modern organic synthetic techniques. The imidazo[1,2-a]pyridine framework is often synthesized via cyclization reactions of suitable precursors, followed by functionalization to introduce the sulfonyl chloride group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound.
From an applications perspective, {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride has shown promise in several areas. In materials science, it has been utilized as a precursor for the synthesis of advanced polymers and coatings with tailored properties. Additionally, its reactivity makes it a candidate for use in click chemistry and other modular synthetic strategies. In the pharmaceutical industry, this compound is being investigated for its potential to serve as a scaffold for drug discovery efforts targeting various therapeutic areas.
Recent research has also focused on understanding the toxicological profile of {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride, particularly in light of its potential industrial and medical applications. Studies have indicated that while this compound exhibits moderate toxicity under certain conditions, its safety profile can be optimized through careful formulation and controlled exposure levels.
Looking ahead, the continued exploration of {2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is expected to yield further insights into its chemical reactivity and practical applications. With ongoing advancements in synthetic methodologies and materials science, this compound is poised to play an increasingly important role in both academic research and industrial development.
1248705-14-7 ({2-Methylimidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride) 関連製品
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